molecular formula C20H24N2OS B11271925 N-(2,3-Dimethylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-butanamide CAS No. 951464-91-8

N-(2,3-Dimethylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-butanamide

Cat. No.: B11271925
CAS No.: 951464-91-8
M. Wt: 340.5 g/mol
InChI Key: PZHDGCLSRKIEKE-UHFFFAOYSA-N
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Description

4-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-N-(2,3-DIMETHYLPHENYL)BUTANAMIDE is a synthetic organic compound It belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-N-(2,3-DIMETHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Group: This step involves the reaction of the benzothiazine intermediate with a butanamide derivative, often under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-N-(2,3-DIMETHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-N-(2,3-DIMETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar benzothiazine structures.

    Butanamide Derivatives: Compounds with similar butanamide groups.

Uniqueness

4-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-N-(2,3-DIMETHYLPHENYL)BUTANAMIDE is unique due to its specific combination of the benzothiazine and butanamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

951464-91-8

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-(2,3-dimethylphenyl)butanamide

InChI

InChI=1S/C20H24N2OS/c1-15-7-5-8-17(16(15)2)21-20(23)11-6-12-22-13-14-24-19-10-4-3-9-18(19)22/h3-5,7-10H,6,11-14H2,1-2H3,(H,21,23)

InChI Key

PZHDGCLSRKIEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCN2CCSC3=CC=CC=C32)C

Origin of Product

United States

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